molecular formula C7H6BrN3 B1279756 1-Azido-4-(bromomethyl)benzene CAS No. 74489-49-9

1-Azido-4-(bromomethyl)benzene

Cat. No. B1279756
CAS RN: 74489-49-9
M. Wt: 212.05 g/mol
InChI Key: ZEGXJLLXAKNJOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azide-functionalized compounds can be achieved through nucleophilic substitution reactions, as demonstrated in the improved synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene . This process involves the reaction between a benzyl chloride derivative and sodium azide to yield the azide product. Although the specific synthesis of 1-Azido-4-(bromomethyl)benzene is not detailed, the general approach to synthesizing azide compounds is likely to be similar, involving the substitution of a suitable leaving group by the azide ion.

Molecular Structure Analysis

While the molecular structure of 1-Azido-4-(bromomethyl)benzene is not explicitly analyzed in the provided papers, the structure of azide compounds can be inferred to some extent. Azides are linear and can act as bridging ligands in coordination chemistry. The supramolecular assemblies discussed in the study of 1,2,4,5-benzenetetracarboxylic acid complexes suggest that azide compounds could potentially participate in the formation of such assemblies due to their ability to act as donors or acceptors in hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

Azide compounds are versatile in chemical reactions. The [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes is an example of how azide derivatives can be used to construct complex heterocyclic structures. This particular reaction leads to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines. Although 1-Azido-4-(bromomethyl)benzene is not mentioned, the reactivity of azides in annulation reactions is relevant to its potential chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Azido-4-(bromomethyl)benzene are not directly reported in the papers. However, azides are generally known for their high reactivity, particularly in the context of click chemistry, where they react with alkynes to form triazoles. The safety concerns associated with azides, due to the potential formation of explosive hydrazoic acid, are addressed in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene , suggesting that similar precautions would be necessary when handling 1-Azido-4-(bromomethyl)benzene.

Scientific Research Applications

Corrosion Inhibition

1-Azido-4-(bromomethyl)benzene has been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which demonstrate potential inhibitory activity against acidic corrosion of steels. This synthesis involves the reaction of various azidomethylbenzenes, including 1-Azido-4-(bromomethyl)benzene, with dipropargyl uracil or dipropargyl thymine. The corrosion inhibiting properties of these compounds have been established through electrochemical techniques (Negrón-Silva et al., 2013).

Fluorescence Properties

Research has been conducted on the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, synthesized using 1-bromo-4-bromomethyl-benzene (a derivative of 1-Azido-4-(bromomethyl)benzene). This study characterized its structure and investigated its photoluminescence properties in solution and solid state, revealing distinct fluorescence intensities and wavelengths in different states (Zuo-qi, 2015).

Surface Chemistry

1-Azido-4-(bromomethyl)benzene derivatives have been used in creating self-assembled monolayers on gold surfaces. These SAMs are permeable to electrolytes but inhibit redox processes at the electrode, showing variations in oxidation inhibition of different compounds. This has implications in the study of surface chemistry and electrochemical applications (Ng et al., 1999).

Molecular Structure Analysis

Studies on the structures of various benzene derivatives, including those substituted with bromo and bromomethyl groups, provide insights into intermolecular interactions. These studies analyze Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions, contributing to our understanding of molecular packing and chemical bonding (Jones et al., 2012).

Organic Process Development

There's research on the synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene, involving a nucleophilic substitution reaction using a derivative of 1-Azido-4-(bromomethyl)benzene. This study focuses on developing safe batch and microflow processes for producing azides, considering the hazardous nature of some by-products (Kopach et al., 2009).

Hazardous Material Study

The intrinsic molecular reactivity of various aryl azides, including derivatives of 1-Azido-4-(bromomethyl)benzene, has been evaluated. This research, using techniques like DSC, TGA-FTIR, and mass spectrometry, provides important data on the decomposition pathways of these compounds, relevant to safety and hazardous material management (Cardillo et al., 2008).

properties

IUPAC Name

1-azido-4-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGXJLLXAKNJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473520
Record name p-azidobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-(bromomethyl)benzene

CAS RN

74489-49-9
Record name p-azidobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-4-(bromomethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To p-azidotoluene (2.2 mM) prepared as above was added N-bromosuccinimide (2.48 mM), and azo-isobutyronitrile (0.214 mM) in anhydrous benzene (5 ml). This was left to reflux for 5 hours, with the reaction being monitored by TLC. The organics were extracted into diethyl ether (3×15 ml), and water, dried over magnesium sulphate, and the excess solvent removed under vacuum. The p-azidobenzyl bromide formed was isolated using chromatographic techniques.
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[Compound]
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azo-isobutyronitrile
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5 mL
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Synthesis routes and methods II

Procedure details

A mixture of p-azidotoluene (3.9 g), N-bromosuccinimide (5.5 g) and azobisisobutyronitrile (1.0 g) in carbon tetrachloride (30 ml) was heated under reflux in the dark under nitrogen for 18 h. The reaction mixture was allowed to cool to room temperature and the solvent was removed in vacuo. The residue was dissolved in ether (50 ml) and filtered. Evaporation of solvent gave an oil (6.5 g) which was chromatographed on silica gel (200 g, Merck 7734). Elution with petroleum ether (b.p. 40°-60°) gave the title compound as an oil (2.37 g). I.R. (Neat) 2120 cm-1.
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3.9 g
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5.5 g
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1 g
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30 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
L Gjonaj, G Roelfes - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A new method for the selective chemical modification of DNA at cytosine nucleobases using alkoxy- and benzyloxyamines is presented. It is shown that in particular benzyloxyamines …
Number of citations: 12 pubs.rsc.org
Y Long, Z Xia, AM Rice, SB King - Molecules, 2022 - mdpi.com
Nitroxyl shows a unique biological profile compared to the gasotransmitters nitric oxide and hydrogen sulfide. Nitroxyl reacts with thiols as an electrophile, and this redox chemistry …
Number of citations: 1 www.mdpi.com
MK Thorson, P Ung, FM Leaver, TS Corbin… - Analytica Chimica …, 2015 - Elsevier
A series of lanthanide-based, azide-appended complexes were investigated as hydrogen sulfide-sensitive probes. Europium complex 1 and Tb complex 3 both displayed a sulfide-…
Number of citations: 15 www.sciencedirect.com
P Reiser, FS Benneckendorf, MM Barf… - Chemistry of …, 2019 - ACS Publications
Electrical doping is an important tool in the design of organic devices to modify charge carrier concentration in and Fermi level position of organic layers. The undesired diffusion of …
Number of citations: 27 pubs.acs.org
PK Mishra, T Saha, P Talukdar - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
The study on a fluorescent probe that undergoes a H2S mediated cascade reaction to form an iminocoumarin fluorophore is reported. The probe features better water solubility and fast …
Number of citations: 33 pubs.rsc.org
LM Arellano, HB Gobeze, Y Jang… - … A European Journal, 2022 - Wiley Online Library
Graphene doped with heteroatoms such as nitrogen, boron, and phosphorous by replacing some of the skeletal carbon atoms is emerging as an important class of two‐dimensional …
Z Liu, Q Wang, H Wang, Y Lan, S Dong - Journal of Photochemistry and …, 2020 - Elsevier
Azide-reduction based fluorescent probes are one of the most important methods for H 2 S detection. However, low water solubility and low sensitivity are common problems …
Number of citations: 9 www.sciencedirect.com
Y Jiang, Q Wu, X Chang - Talanta, 2014 - Elsevier
We herein report a turn-on fluorescent probe based on excited state intramolecular proton transfer (ESIPT) mechanism and self-immolative linker for hydrogen sulfide detection. The …
Number of citations: 71 www.sciencedirect.com
SR Suter, A Ball-Jones, MM Mumbleau… - Organic & …, 2017 - pubs.rsc.org
SiRNAs can cause unintended gene silencing due to miRNA-like effects because of the similarity in function of an siRNA guide strand and a miRNA. Here we evaluate the effect on …
Number of citations: 32 pubs.rsc.org
H Zhang, Y Xie, P Wang, G Chen, R Liu, YW Lam, Y Hu… - Talanta, 2015 - Elsevier
Hydrogen sulfide (H 2 S) has recently been identified as the third gaseous signaling molecule that is involved in regulating many important cellular processes. We report herein a novel …
Number of citations: 54 www.sciencedirect.com

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